molecular formula C27H17N3O5 B2994522 [2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 522655-63-6

[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B2994522
CAS No.: 522655-63-6
M. Wt: 463.449
InChI Key: TWRSOSHQIRGDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of acrylamide derivatives characterized by a conjugated enyl backbone with cyano and nitroanilino substituents. The structure includes a phenyl ring connected via an (E)-configured propenyl chain to a naphthalene-1-carboxylate ester (Figure 1). The 2-nitroanilino group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O5/c28-17-20(26(31)29-23-13-4-5-14-24(23)30(33)34)16-19-9-2-6-15-25(19)35-27(32)22-12-7-10-18-8-1-3-11-21(18)22/h1-16H,(H,29,31)/b20-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRSOSHQIRGDGG-CAPFRKAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features, including a cyano group, nitro substituents, and a phenyl ring, suggest a wide range of possible interactions with biological systems. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H19N3O7C_{25}H_{19}N_{3}O_{7} with a molecular weight of approximately 473.4 g/mol. The structure can be represented as follows:

InChI InChI 1S C25H19N3O7 c1 33 20 10 7 4 5 9 21 35 2 10 7 18 13 19 16 28 26 31 29 22 11 8 20 30 33 34 15 24 22 36\text{InChI }\text{InChI 1S C25H19N3O7 c1 33 20 10 7 4 5 9 21 35 2 10 7 18 13 19 16 28 26 31 29 22 11 8 20 30 33 34 15 24 22 36}

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing nitroaniline and cyano groups exhibit significant anticancer activity. For instance, compounds similar to This compound have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in the G0/G1 phase, which is crucial for preventing cancer cell growth.
  • Histone Deacetylase Inhibition : Compounds have been reported to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Signal Pathway Interference : The compounds may disrupt Ras-related signaling pathways, which are often overactive in cancer cells.
Activity TypeMechanism of ActionReference
AnticancerCell cycle arrest and HDAC inhibition
AntiplasmodialTargeting metabolic pathways in Plasmodium falciparum
CytotoxicityVaries with structural modifications

Antimalarial Activity

The compound's structural analogs have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves:

  • Mitochondrial Disruption : Compounds targeting mitochondrial functions have been identified, leading to the accumulation of toxic metabolic products.
  • Selectivity Index : Some derivatives exhibit high selectivity indices, indicating low cytotoxicity against human cells while effectively inhibiting parasite growth.

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a related compound in various tumor cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value in the low micromolar range. Notably, it induced apoptosis in cancer cells through caspase activation.

Study 2: Antimalarial Effectiveness

In another study focusing on antimalarial activity, derivatives were tested against chloroquine-sensitive and resistant strains of P. falciparum. The most effective compound showed an IC50 value significantly lower than that of standard treatments, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents on the anilino ring or ester moiety. Key examples include:

  • [5-[2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate]: Features a 2-fluoroanilino group, reducing steric hindrance compared to nitro substituents. LogP = 5.85, molecular weight = 466.47 g/mol .
  • [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate: Incorporates a methyl group at the 2-position of the nitroanilino ring, enhancing hydrophobicity .
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Replace the naphthalene ester with thiophene-carboxylate and exhibit antioxidant activity .
Table 1: Structural and Physicochemical Comparison
Compound Substituent (R) Molecular Weight (g/mol) logP Melting Point (°C)
Target compound 2-nitroanilino ~480 (estimated) ~5.9* Not reported
5-[2-cyano-3-(2-fluoroanilino)...] 2-fluoroanilino 466.47 5.85 Not reported
4-((E)-3-(4-Methoxyphenyl)...phenyl benzoate 4-methoxyphenyl 352.37 (analog) 3.8–4.2 138.9–140.2
Ethyl 2-(2-cyano-3-phenylacrylamido)... Phenyl 387.42 4.1 Not reported

*Estimated via analogy to .

Physicochemical Properties

  • logP and Solubility: The nitro group in the target compound likely increases logP compared to methoxy or fluoro analogs (Table 1). However, the nitro group’s polarity may reduce solubility in nonpolar solvents, as seen in nitroaromatic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.